molecular formula C44H58F3NO3 B12390793 Pyridinium bisretinoid A2E TFA

Pyridinium bisretinoid A2E TFA

Cat. No.: B12390793
M. Wt: 705.9 g/mol
InChI Key: ZFPRGIJSRMWZMS-KFKWWMHDSA-M
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Description

Pyridinium bisretinoid A2E trifluoroacetate is a fluorophore that can be isolated from lipofuscin in the retinal pigment epithelium. It is known for its role in blue-light-induced apoptosis and is often used in the study of retinal degenerative diseases .

Preparation Methods

The synthesis of pyridinium bisretinoid A2E trifluoroacetate involves the reaction of all-trans-retinal with ethanolamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form .

Mechanism of Action

The compound exerts its effects primarily through the generation of reactive oxygen species upon blue-light excitation. This leads to oxidative stress, which can induce apoptosis in retinal pigment epithelial cells. The molecular targets include cellular proteins that are oxidatively modified, leading to cell damage and death .

Comparison with Similar Compounds

Pyridinium bisretinoid A2E trifluoroacetate is unique due to its specific role in blue-light-induced apoptosis and its ability to generate reactive oxygen species. Similar compounds include:

These compounds share similar pathways but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C44H58F3NO3

Molecular Weight

705.9 g/mol

IUPAC Name

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate

InChI

InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;

InChI Key

ZFPRGIJSRMWZMS-KFKWWMHDSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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